molecular formula C19H20N4O B5070724 6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B5070724
M. Wt: 320.4 g/mol
InChI Key: BLFHGBADHUODPU-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidines are bicyclic compounds that are structurally characterized by a pyridine ring fused with a pyrimidine ring . They have been used as starting materials for the multi-step synthesis of various derivatives .


Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidines can be achieved through various methodologies . For instance, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . Another method involves the treatment of pyrano[4,3-d]pyrimidin-5-ones with amines .


Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidines is characterized by a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring .


Chemical Reactions Analysis

Chemical reactions involving pyrido[4,3-d]pyrimidines include nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines .

Future Directions

The future directions in the research of pyrido[4,3-d]pyrimidines could involve the development of new synthetic methodologies, exploration of their biological applications, and investigation of their physical and chemical properties .

properties

IUPAC Name

6-(4-methylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-5-7-15(8-6-14)23-12-9-17-16(18(23)24)13-20-19(21-17)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFHGBADHUODPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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